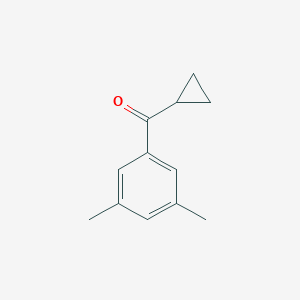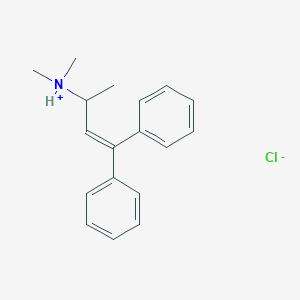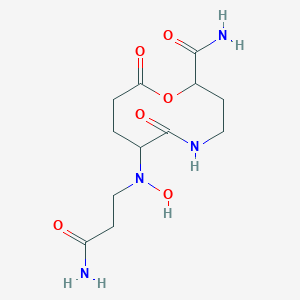
Déhydroépiandrostérone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dehydroandrosterone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid hormones.
Medicine: It is investigated for its potential therapeutic effects in conditions like adrenal insufficiency, systemic lupus erythematosus, and age-related cognitive decline
Industry: Dehydroandrosterone is used in the production of dietary supplements and pharmaceuticals.
Mécanisme D'action
Target of Action
Dehydroandrosterone (DHEA), also known as androstenolone, is an endogenous androgen steroid hormone . It is one of the most abundant circulating steroids in humans . DHEA is produced in the adrenal glands, the gonads, and the brain . It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids both in the gonads and in various other tissues .
Mode of Action
DHEA has a variety of potential biological effects in its own right, binding to an array of nuclear and cell surface receptors . It acts as a neurosteroid and modulator of neurotrophic factor receptors . DHEA and other adrenal androgens such as androstenedione, although relatively weak androgens, are responsible for the androgenic effects of adrenarche, such as early pubic and axillary hair growth, adult-type body odor, increased oiliness of hair and skin, and mild acne .
Biochemical Pathways
DHEA is a principal carbon ©-19 steroid produced by the adrenal gland in humans and mammals . It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids . DHEA and its sulfated derivative DHEAS are multifunctional steroids with actions in a wide variety of physiological systems, with effects on the brain , immune systems , and somatic growth and development .
Pharmacokinetics
DHEA is naturally produced by the body but supplements are also synthetically made in labs . The human body naturally makes DHEA. It can convert into a range of hormones, including androgens and estrogens, the male and female sex hormones .
Result of Action
DHEA exerts an immunomodulatory action, increasing the number of monocytes, T cells expressing T-cell receptor gamma/delta (TCRγδ) and natural killer (NK) cells . It improves physical and psychological well-being, muscle strength and bone density, and reduces body fat and age-related skin atrophy stimulating procollagen/sebum production .
Action Environment
Many factors are responsible for the inconsistent/negative results of some studies. Overreliance on animal models (DHEA is essentially a human molecule), different dosing protocols with non-pharmacological doses often unachievable in humans, rapid metabolism of DHEA, co-morbidities and organ-specific differences render data interpretation difficult .
Analyse Biochimique
Biochemical Properties
Dehydroandrosterone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is the 3α-epimer of dehydroepiandrosterone (DHEA) and the 5(6)-dehydrogenated and non-5α-reduced analogue of androsterone . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
Dehydroandrosterone has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in the elderly, DHEA exerts an immunomodulatory action, increasing the number of monocytes, T cells expressing T-cell receptor gamma/delta (TCRγδ) and natural killer (NK) cells .
Molecular Mechanism
The molecular mechanism of Dehydroandrosterone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids both in the gonads and in various other tissues .
Temporal Effects in Laboratory Settings
The effects of Dehydroandrosterone can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, DHEA and DHEAS have been shown to be potent modulators of neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection .
Dosage Effects in Animal Models
The effects of Dehydroandrosterone can vary with different dosages in animal models . For instance, animal studies have associated low levels of DHEA and DHEAS with age-related involuntary changes, including reduced lifespan .
Metabolic Pathways
Dehydroandrosterone is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, DHEA is transformed into DHEA-S by sulfation at the C3β position via the sulfotransferase enzymes SULT2A1 and to a lesser extent SULT1E1 .
Transport and Distribution
Dehydroandrosterone is transported and distributed within cells and tissues . It is produced in the adrenal glands, the gonads, and the brain .
Subcellular Localization
The subcellular localization of Dehydroandrosterone and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of dehydroandrosterone involves several steps:
Oximation Reaction: 16-dehydropregnenolone acetate, sodium acetate, and absolute ethyl alcohol are subjected to oximation reaction to obtain 16-dehydropregnenolone acetate oxime.
Beckmann Rearrangement Hydrolysis Reaction: The 16-dehydropregnenolone acetate oxime is reacted with chloroform, phosphorus pentoxide, hydrochloric acid, and water to obtain dehydroepiandrosterone acetate.
Hydrolysis Reaction: The crude dehydroepiandrosterone acetate is treated with methanol, potassium carbonate, hydrochloric acid, methanol, and activated carbon to obtain dehydroepiandrosterone.
Industrial Production Methods: The industrial production of dehydroandrosterone follows similar synthetic routes but is optimized for higher yield and reduced pollution. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Dehydroandrosterone undergoes various chemical reactions, including:
Oxidation: Dehydroandrosterone can be oxidized to form dehydroepiandrosterone sulfate.
Reduction: It can be reduced to form androstenediol.
Substitution: Dehydroandrosterone can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Dehydroepiandrosterone sulfate.
Reduction: Androstenediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Dehydroepiandrosterone: Dehydroandrosterone is the 3α-epimer of dehydroepiandrosterone.
Androsterone: Dehydroandrosterone is the 5(6)-dehydrogenated and non-5α-reduced analogue of androsterone.
Uniqueness: Dehydroandrosterone is unique due to its specific structural configuration and its role as a precursor to other steroid hormones. Its ability to modulate neural and immune functions distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
(3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSKLZLMKYGDP-HKQXQEGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177384 | |
| Record name | Dehydroandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dehydroandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2283-82-1 | |
| Record name | Dehydroandrosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2283-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroandrosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydroandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 150 °C | |
| Record name | Dehydroandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does dehydroepiandrosterone influence the pituitary gland's secretion of gonadotropic hormones?
A1: Studies using parabiotic rats have demonstrated that dehydroandrosterone, along with other androgens like testosterone and testosterone propionate, can inhibit the pituitary gland's secretion of gonadotropic hormones. This suggests a role for dehydroandrosterone in regulating the hypothalamic-pituitary-gonadal axis. [, ]
Q2: What is the molecular formula and molecular weight of dehydroepiandrosterone?
A2: The molecular formula of dehydroepiandrosterone is C19H28O3, and its molecular weight is 300.44 g/mol. [, ]
Q3: What spectroscopic techniques are useful for characterizing dehydroepiandrosterone?
A3: Researchers frequently employ a range of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to characterize the structure and properties of dehydroepiandrosterone and its derivatives. [, , ]
Q4: Can you elaborate on the significance of solid-state NMR in analyzing dehydroepiandrosterone?
A4: Solid-state 13C CP/MAS NMR spectroscopy proves valuable in analyzing dehydroepiandrosterone polymorphism. Studies have shown that trans-dehydroandrosterone exhibits both doublet and singlet patterns in its 13C NMR spectra, indicating variations in ring conformations linked to its polymorphic nature. This technique offers a reliable way to characterize different solid forms of dehydroepiandrosterone. []
Q5: Does the presence of dehydroepiandrosterone affect the thermal behavior of lipid systems?
A5: Studies using dipalmitoylglycerophosphocholine (DPPC) liposomes showed that dehydroepiandrosterone preferentially partitions into the liquid-disordered phase of the lipid bilayer and does not interact with the solid-ordered phase. This behavior, similar to cholesterol, suggests its potential role in modulating membrane fluidity and phase transitions. []
Q6: How is dehydroepiandrosterone metabolized and excreted from the body?
A6: Dehydroepiandrosterone is primarily metabolized in the liver and other tissues. It can undergo various transformations, including conjugation with sulfate to form dehydroepiandrosterone sulfate (DHEAS), which is the primary circulating form of DHEA in the blood. Excretion primarily occurs through the urine, with metabolites such as androsterone and etiocholanolone being detectable. [, , , , ]
Q7: What is the significance of the sulfate group in dehydroepiandrosterone sulfate (DHEAS)?
A7: The presence of the sulfate group in DHEAS significantly influences its biological activity and metabolic fate. Research indicates that sulfated DHEA analogs generally exhibit greater potency in inducing peroxisomal β-oxidation enzymes compared to their unsulfated counterparts. [, ]
Q8: How does administration of dehydroepiandrosterone affect urinary steroid profiles?
A8: Studies have demonstrated that oral administration of dehydroepiandrosterone leads to a significant increase in various urinary steroid metabolites, including androsterone, etiocholanolone, and isomeric 5-androstendiols. This information is crucial in the context of doping control, as elevated levels of these metabolites can be indicative of dehydroepiandrosterone administration. [, , ]
Q9: What structural features are essential for dehydroepiandrosterone's ability to induce peroxisomal β-oxidation enzymes?
A9: Investigations using structural analogs of dehydroepiandrosterone in rat hepatocytes have revealed specific structural requirements for its enzyme-inducing activity. A crucial factor is the presence of the 3-sulfuric group, along with the 17-carbonyl group, which contribute significantly to the induction potency. Additionally, the overall planar conformation of the steroid's hydrophobic backbone appears to be essential for this activity. [, ]
Q10: How does modifying the C17 position of dehydroepiandrosterone impact its biological activity?
A10: Research suggests that introducing bulky substituents at the C17 position or aromatizing the A ring of dehydroepiandrosterone can lead to a loss of its ability to induce peroxisomal β-oxidation enzymes. These findings highlight the importance of the C17 position and the overall steroid structure for its biological activity. []
Q11: Are there any potential biomarkers associated with dehydroepiandrosterone in the context of polycystic kidney disease?
A11: Metabolomic profiling studies in patients with autosomal dominant polycystic kidney disease (ADPKD) have identified dehydroepiandrosterone and several of its metabolites as potential biomarkers. These findings suggest possible alterations in steroid hormone biosynthesis and metabolism in ADPKD, warranting further investigation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI)](/img/structure/B141685.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)







![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)



